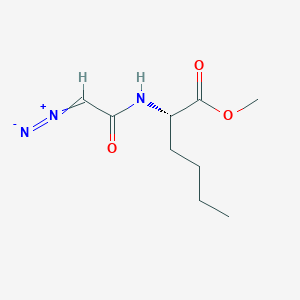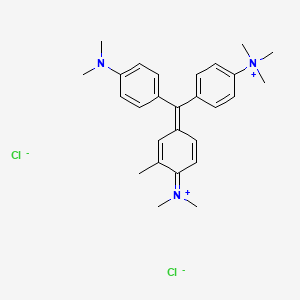
Iodine Green
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Iodine Green, also known as this compound S, is a synthetic dye belonging to the triarylmethane class of dyes. It is characterized by its vibrant green color and is primarily used in various industrial and scientific applications. The compound is known for its excellent solubility in water and its ability to bind to proteins and nucleic acids, making it useful in biological staining and other analytical techniques.
準備方法
Synthetic Routes and Reaction Conditions: Iodine Green is synthesized through a multi-step chemical process involving the condensation of aromatic amines with formaldehyde, followed by iodination. The reaction typically involves the use of an acidic catalyst to facilitate the condensation reaction. The iodination step is carried out using molecular iodine or iodides in the presence of an oxidizing agent to introduce iodine atoms into the aromatic ring.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials, including aromatic amines, formaldehyde, and iodine, are mixed in reactors under controlled temperature and pressure conditions. The reaction mixture is then purified through filtration, crystallization, and drying to obtain the final product. The industrial process is designed to maximize yield and minimize waste, adhering to principles of green chemistry.
化学反応の分析
Types of Reactions: Iodine Green undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures, which can further react with nucleophiles.
Reduction: this compound can be reduced to its leuco form, which is colorless and can revert to the original dye upon oxidation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinonoid derivatives.
Reduction: Leuco this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Iodine Green has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in redox titrations due to its color-changing properties.
Biology: Employed in histological staining to visualize cellular structures and in nucleic acid staining for gel electrophoresis.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用機序
Iodine Green is compared with other triarylmethane dyes such as Crystal Violet, Malachite Green, and Methyl Green. While all these dyes share a similar basic structure, this compound is unique due to its iodine content, which imparts distinct chemical and physical properties. For instance, this compound has a higher molecular weight and different solubility characteristics compared to its counterparts. Additionally, the presence of iodine enhances its ability to generate reactive oxygen species, making it more effective in photodynamic therapy applications.
類似化合物との比較
- Crystal Violet
- Malachite Green
- Methyl Green
特性
CAS番号 |
33231-00-4 |
|---|---|
分子式 |
C27H35ClN3+ |
分子量 |
437.0 g/mol |
IUPAC名 |
[4-[(E)-[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidene-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C27H35N3.ClH/c1-20-19-23(13-18-26(20)29(4)5)27(21-9-14-24(15-10-21)28(2)3)22-11-16-25(17-12-22)30(6,7)8;/h9-19H,1-8H3;1H/q+2;/p-1 |
InChIキー |
OATKMJAXHOEMDD-UHFFFAOYSA-M |
異性体SMILES |
CC1=C/C(=C(\C2=CC=C(C=C2)N(C)C)/C3=CC=C(C=C3)[N+](C)(C)C)/C=CC1=[N+](C)C.[Cl-] |
SMILES |
CC1=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)[N+](C)(C)C)C=CC1=[N+](C)C.[Cl-].[Cl-] |
正規SMILES |
CC1=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)[N+](C)(C)C)C=CC1=[N+](C)C.[Cl-] |
| 33231-00-4 | |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



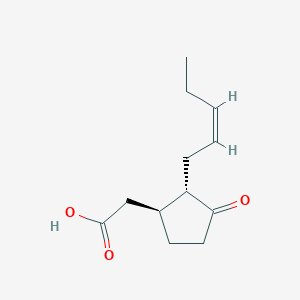

![(3aS,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol](/img/structure/B1242003.png)
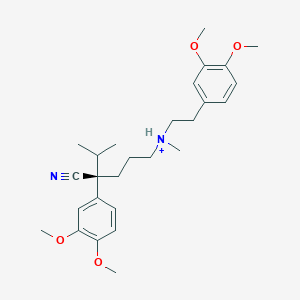
![(3aS)-2-benzyl-10,10-dimethyl-4,9-dihydro-3aH-imidazo[1,5-b]-carboline-1,3-quinone](/img/structure/B1242005.png)
![2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B1242008.png)
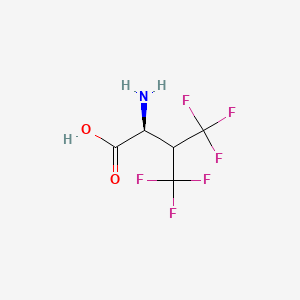
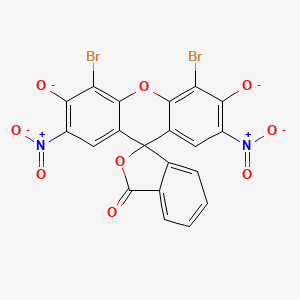
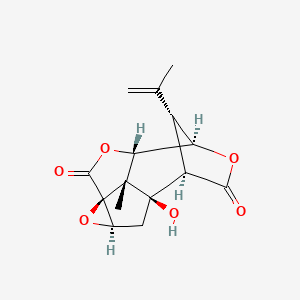


![2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate](/img/structure/B1242021.png)
